molecular formula C28H22BrFN4O6 B2833444 N-(1,3-benzodioxol-5-ylmethyl)-1-{2-[(4-bromo-2-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 893787-15-0

N-(1,3-benzodioxol-5-ylmethyl)-1-{2-[(4-bromo-2-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B2833444
CAS No.: 893787-15-0
M. Wt: 609.408
InChI Key: YKAMGRSFRJQRTK-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-1-{2-[(4-bromo-2-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C28H22BrFN4O6 and its molecular weight is 609.408. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Applications

Compounds structurally related to the queried chemical have been studied for their potent antibacterial activities. A study by Kuramoto et al. (2003) investigated novel antibacterial agents with significant potency against Gram-positive as well as Gram-negative bacteria. The research highlighted the importance of specific substituents contributing to the antibacterial activity, providing insights into the design of new antibacterial agents (Kuramoto et al., 2003).

Synthetic Methodologies

The synthesis of complex quinazoline derivatives is a key area of research. Mohebat et al. (2015) described a facile one-pot synthesis of substituted N-{[2-(aminocarbonyl)phenylamino]thioxomethyl}benzamides and 2-aryl-quinazolin-4(3H)-ones, showcasing efficient synthetic routes for similar compounds (Mohebat et al., 2015).

Antimicrobial Evaluation

Desai et al. (2013) synthesized novel fluorine-containing derivatives with quinazolinone and thiazolidinone motifs, evaluated for their antimicrobial potency. The study underscores the role of fluorine and the hybrid structural motifs in enhancing antimicrobial effects (Desai et al., 2013).

Antifolate and Antitumor Activities

Marsham et al. (1989) explored quinazoline antifolate derivatives as thymidylate synthase inhibitors, demonstrating significant antitumor potential. This research contributes to the understanding of quinazoline derivatives in cancer treatment (Marsham et al., 1989).

Heterocyclic Compound Synthesis

Abdallah et al. (2009) reported the synthesis of tetra- and penta-heterocyclic compounds incorporating isoquinoline moiety, demonstrating the versatility of quinazoline derivatives in synthesizing complex heterocyclic structures (Abdallah et al., 2009).

Properties

CAS No.

893787-15-0

Molecular Formula

C28H22BrFN4O6

Molecular Weight

609.408

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(4-bromo-2-fluoroanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide

InChI

InChI=1S/C28H22BrFN4O6/c1-2-9-33-27(37)19-6-4-17(26(36)31-13-16-3-8-23-24(10-16)40-15-39-23)11-22(19)34(28(33)38)14-25(35)32-21-7-5-18(29)12-20(21)30/h2-8,10-12H,1,9,13-15H2,(H,31,36)(H,32,35)

InChI Key

YKAMGRSFRJQRTK-UHFFFAOYSA-N

SMILES

C=CCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC4=C(C=C3)OCO4)N(C1=O)CC(=O)NC5=C(C=C(C=C5)Br)F

solubility

not available

Origin of Product

United States

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